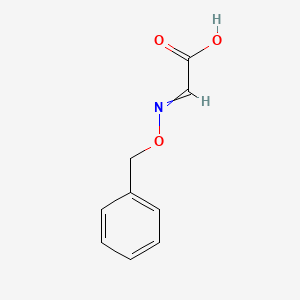

2-Phenylmethoxyiminoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKZSXNEFJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylmethoxyiminoacetic Acid and Its Analogues

Established and Classical Synthetic Routes to 2-Phenylmethoxyiminoacetic acid

The traditional synthesis of this compound often relies on well-established, multi-step procedures that utilize readily available starting materials. These methods, while robust, typically involve sequential reactions with the isolation of intermediates.

Multi-Step Approaches from Readily Available Acyclic and Aromatic Precursors

A common and straightforward route to this compound involves a multi-step sequence starting from simple acyclic and aromatic precursors. A prominent example is the reaction of glyoxylic acid with O-benzylhydroxylamine. scribd.com Glyoxylic acid, an acyclic α-keto acid, serves as the two-carbon backbone, while O-benzylhydroxylamine, derived from the aromatic precursor benzyl (B1604629) chloride, provides the phenylmethoxyimino functional group. google.com

The synthesis of related alkoxyiminoacetic acids, such as (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid ammonium (B1175870) salt (SMIA), a key side chain for the antibiotic cefuroxime, provides further insight into these multi-step approaches. dissertationtopic.netchemicalbook.comgssrr.orgresearchgate.netgoogle.comseinepharma.comgoogle.comgoogle.comgoogle.com The synthesis of SMIA often starts from 2-acetylfuran, an aromatic precursor. This is typically followed by oxidation to the corresponding α-keto acid, 2-oxo-2-(furan-2-yl)acetic acid, and subsequent oximation with methoxyamine. dissertationtopic.net This highlights a general strategy where an aromatic ketone is converted to the desired alkoxyiminoacetic acid through a sequence of oxidation and oximation.

A general representation of this multi-step approach is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Oxidation | Aromatic Ketone (e.g., 2-Acetylfuran) | α-Keto Acid |

| 2 | Oximation | α-Keto Acid, Alkoxyamine | Alkoxyiminoacetic Acid |

Condensation and Oximation Reaction Pathways in its Formation

The core of many synthetic routes to this compound lies in the condensation reaction between a carbonyl group and an alkoxyamine, leading to the formation of an oxime ether. Specifically, the reaction between the aldehyde functionality of glyoxylic acid and the amino group of O-benzylhydroxylamine hydrochloride is a key step. scribd.com This condensation is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloride salt and promote the reaction.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the alkoxyamine on the carbonyl carbon of the α-keto acid. This is followed by dehydration to yield the corresponding oxime ether. The stereochemistry of the resulting C=N double bond (E or Z isomer) can be influenced by the reaction conditions and the nature of the substituents. For many applications, the (Z)-isomer is the desired product due to its biological activity in compounds like cefuroxime. dissertationtopic.netgoogle.com

The general mechanism for the oximation of an α-keto acid is as follows:

Nucleophilic Addition: The alkoxyamine adds to the carbonyl group of the α-keto acid to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: Elimination of a water molecule leads to the formation of the C=N double bond of the oxime ether.

Novel and Optimized Synthetic Strategies for Enhanced Efficiency

In the quest for more efficient and environmentally benign synthetic methods, researchers have developed novel strategies that often combine multiple reaction steps into a single operation, thereby reducing waste, time, and resources.

Development of One-Pot Reaction Sequences and Cascade Reactions

One-pot syntheses, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency. nih.govrsc.org For the synthesis of this compound and its analogues, one-pot procedures can involve the in-situ formation of the α-keto acid followed by immediate oximation. For instance, the oxidation of a suitable precursor like an α-hydroxy acid to an α-keto acid can be directly followed by the addition of an alkoxyamine to furnish the final product. organic-chemistry.org

Cascade reactions, a subset of one-pot reactions where subsequent transformations are triggered by the functionality formed in the preceding step, represent a highly elegant approach to molecular complexity. unibo.itst-andrews.ac.uk While specific examples for this compound are not extensively documented, the principles of cascade reactions are being applied to the synthesis of related complex molecules.

Chemo- and Regioselective Protocols for Controlled Synthesis

Achieving high levels of chemo- and regioselectivity is crucial in organic synthesis to avoid the formation of unwanted byproducts. In the context of this compound synthesis, regioselectivity is particularly important when starting from unsymmetrical precursors. For example, in the oximation of a molecule with multiple carbonyl groups, selective reaction at the desired α-keto acid moiety is essential.

The synthesis of the syn-isomer of 2-alkoxyiminoacetic acids is often a key objective, particularly in the pharmaceutical industry. google.com This stereochemical control can be achieved through careful selection of reaction conditions, such as solvent, temperature, and pH. For example, in the synthesis of SMIA, controlling the pH during the oximation and crystallization steps is critical for obtaining the desired (Z)-isomer with high purity. dissertationtopic.netgoogle.com

Catalytic Approaches in the Synthesis of this compound and Related Structures

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of chemical transformations. Various catalytic systems, including metal-based catalysts, organocatalysts, and phase-transfer catalysts, have been explored for the synthesis of this compound and its precursors. unibo.itnih.govresearchgate.netnih.govrsc.orgorganic-chemistry.orgmdpi.comnih.gov

The O-alkylation of 2-hydroxyiminoacetic acid with benzyl bromide to form this compound can be facilitated by a catalyst. Phase-transfer catalysis (PTC) is a particularly useful technique for this type of reaction, where the reactants are in different phases (e.g., an aqueous solution of the deprotonated oxime and an organic solution of the benzyl bromide). rsc.org The phase-transfer catalyst, typically a quaternary ammonium salt, transports the oximate anion into the organic phase where it can react with the alkylating agent.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. unibo.itnih.govnih.gov Chiral organocatalysts can be employed to control the stereochemistry of the products, which is of paramount importance in the synthesis of bioactive molecules. For instance, organocatalysts have been used in the asymmetric synthesis of α-amino esters, which are structurally related to alkoxyiminoacetic acids. nih.govnih.gov

Metal catalysts, such as those based on palladium, have been employed in carbonylation reactions to synthesize α-keto esters, which are direct precursors to alkoxyiminoacetic acids. researchgate.netmdpi.com These methods often involve the coupling of an aryl halide with carbon monoxide and an alcohol.

Below is a table summarizing some catalytic approaches relevant to the synthesis of this compound and its analogues:

| Catalyst Type | Reaction | Substrates | Product |

| Phase-Transfer Catalyst | O-Alkylation | 2-Hydroxyiminoacetic acid, Benzyl bromide | This compound |

| Organocatalyst | Asymmetric N-H Insertion | α-Diazo esters, Amines | α-Amino esters |

| Palladium Catalyst | Carbonylation | Aryl halide, CO, Alcohol | α-Keto ester |

| Copper Catalyst | Oxidation/Oximation | 2-Acetylfuran, Methoxyamine | (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid |

Applications of Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a significant role in the synthesis of oxime ethers and related compounds. rsc.org These methods offer efficient pathways to form C-O bonds, which are central to the structure of this compound.

Palladium (Pd) catalysts are notably versatile in this context. For instance, Pd-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides (chlorides, bromides, and iodides) provides a rapid and broad-scope method for preparing O-arylhydroxylamines, which are precursors to oxime ethers. organic-chemistry.org Similarly, palladium-catalyzed hydroxylation of aryl ketones, using oxidants like PhI(OTFA)2, offers a direct route to functionalized phenols, which can be further elaborated into the target structures. beilstein-journals.org The choice of the palladium catalyst, such as Pd(OAc)2 or Pd(TFA)2, can influence the reaction's efficiency. beilstein-journals.org

Furthermore, palladium catalysis can be directed by specific functional groups within the substrate. For example, an oxime ether group can direct the arylation of β-C(sp³)–H bonds, a reaction that is often facilitated by solvents like hexafluoroisopropanol (HFIP). nih.gov The catalytic cycle for these reactions can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, depending on the nature of the coupling partners. nih.gov

Copper (Cu) catalysts also find application, although their selectivity can differ from palladium. In some cases, using a copper catalyst like CuI might predominantly yield ethers instead of the desired phenols. beilstein-journals.org

Rhodium (Rh) has been employed in the olefination of imidazoles, where a Rh(III) catalyst mediates C-H bond activation to form a cyclorhodium intermediate, which then reacts with an olefin. mdpi.com While not a direct synthesis of this compound, this illustrates the broader applicability of transition metals in functionalizing heterocyclic compounds that might serve as precursors.

The table below summarizes some transition metal-catalyzed reactions relevant to the synthesis of precursors for this compound and its analogs.

| Catalyst | Reactants | Product Type | Reference |

| Pd(OAc)2/AgOAc | 2-substituted azoles, acrylates | 5-alkenylated azoles | mdpi.com |

| Pd(TFA)2/PhI(OAc)2 | Aryl ketones | 2'-phosphorylbiphenyl-2-ol | beilstein-journals.org |

| Pd(II) catalyst | Aliphatic acids, arylboronic esters | β-aryl aliphatic acids | nih.gov |

| CuCl | Benzoxazoles, allyl halides | C2-alkenylated benzoxazoles | mdpi.com |

| Rh(III) | Benzimidazoles, activated olefins | Olefinated benzimidazoles | mdpi.com |

Exploration of Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free approach for synthesizing chiral compounds, including precursors to this compound. sciencegate.app These methods often provide high yields and enantioselectivities. organic-chemistry.org

A notable application is the enantioselective synthesis of chiral oxime ethers through the desymmetrization of prochiral ketones. For example, 4-substituted cyclohexanones can be reacted with O-arylhydroxylamines in the presence of a chiral BINOL-derived strontium phosphate (B84403) catalyst to produce axially chiral cyclohexylidene oximes with excellent yields and good enantioselectivity. nih.gov Similarly, dynamic kinetic resolution of α-substituted cyclohexanones, catalyzed by a chiral BINOL-derived phosphoric acid, also yields versatile chiral intermediates. nih.gov

Proline and its derivatives are effective organocatalysts for the α-aminoxylation of aldehydes. The presence of a bifunctional urea (B33335) can significantly accelerate these reactions by facilitating the formation of the enamine intermediate through hydrogen bonding. organic-chemistry.org This approach allows for the introduction of an oxygen-containing group at the α-position of a carbonyl compound, a key structural feature in the target molecule.

Furthermore, fine-tuned organic photoredox catalysts can be used for the metal-free alkynylation of alkylnitrile radicals generated from the oxidative ring opening of cyclic alkylketone oxime ethers. rsc.org This method demonstrates the utility of organocatalysis in more complex, cascade reactions.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of this compound and its analogs aims to create more sustainable and environmentally friendly processes. nih.gov This involves considerations such as the choice of solvents, maximizing atom economy, and minimizing waste. numberanalytics.comchembam.com

Utilization of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov For the synthesis of oxime ethers, several greener alternatives have been explored.

Solvent-free methods have been successfully developed. For instance, the synthesis of various oximes can be achieved by simply grinding the reactants, such as hydroxylamine hydrochloride and sodium hydroxide, together without any solvent. ijprajournal.com Mechanochemical methods, like ball-milling, also offer a solvent-free approach that can be conducted under mild conditions and often with shorter reaction times. researchgate.net

Where solvents are necessary, environmentally benign options are preferred. Water is an ideal green solvent, and some reactions, such as the hydrolysis of nitriles to amides, can be carried out in aqueous systems. google.com Another promising green solvent is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which has been used for the metal- and base-free synthesis of oxime ethers from various oximes and alcohols at mild temperatures, achieving high yields. rsc.org Supercritical fluids, like supercritical carbon dioxide, also represent a non-toxic and non-flammable solvent alternative. nih.gov

The following table highlights some green solvent approaches in oxime ether synthesis:

| Method | Solvents/Conditions | Advantages | Reference |

| Grinding | Solvent-free | Simplicity, quantifiable yields | ijprajournal.com |

| Mechanochemical | Solvent-free (ball-milling) | Mild conditions, shorter reaction times | researchgate.net |

| HFIP-mediated | 1,1,1,3,3,3-hexafluoro-2-propanol | Metal- and base-free, mild temperature, high yields | rsc.org |

| Visible-light promoted | Dichloromethane (DCM) | Catalyst- and additive-free, mild conditions | acs.org |

| Super base method | Dimethyl sulfoxide (B87167) (DMSO) | Room temperature, high yields, no chromatography | nih.gov |

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comacs.org A higher atom economy signifies less waste generation. chembam.com

To maximize atom economy in the synthesis of this compound and its analogs, several strategies can be employed:

Catalytic Reagents: Using catalytic reagents instead of stoichiometric ones is crucial, as catalysts are used in small amounts and can be recycled, thus not contributing to the mass of byproducts. acs.org Both transition-metal and organocatalysts are instrumental in this regard. rsc.orgorganic-chemistry.org

Reaction Design: Addition reactions, for example, are inherently 100% atom economical as all reactant atoms are incorporated into the product. libretexts.org Designing synthetic routes that favor such reactions over substitutions or eliminations, which generate byproducts, is a key goal.

Cascade Reactions: Cascade or domino reactions, where multiple bond-forming events occur in a single pot, are highly efficient in terms of atom economy and reducing waste from intermediate purification steps. rsc.org

Waste Prevention: The ideal scenario is to prevent waste generation altogether. acs.org For instance, the direct reaction of hydrogen and chlorine to produce HCl has 100% atom economy, whereas reacting NaCl with H2SO4 produces Na2SO4 as a significant byproduct, leading to a much lower atom economy. libretexts.org

The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the greenness of a process. chembam.com A lower E-factor indicates a more environmentally friendly process. By focusing on high atom economy reactions, the E-factor can be significantly reduced.

Biocatalytic Transformations in the Synthesis of this compound Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative for the synthesis of complex molecules like derivatives of this compound. rsc.orgrug.nl Enzymes operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov

Enzymatic Routes for Stereoselective Introduction of Chiral Centers

The creation of chiral centers with high stereoselectivity is a significant challenge in chemical synthesis, and enzymes are particularly well-suited for this task. rsc.orgnih.gov

For the synthesis of chiral amino acids and their derivatives, several enzymatic strategies are available:

Asymmetric Reductive Amination: Keto acids can be converted to chiral amino acids through asymmetric reductive amination. rsc.org

Transaminases: Transaminases are a class of enzymes that can transfer an amino group to a keto acid, producing a chiral amino acid. This has been used in the synthesis of various L-phenylalanine derivatives. biorxiv.org For example, a one-pot biocatalytic cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase can produce a variety of L-phenylalanine derivatives from aldehydes with high yields. biorxiv.org

Carbonyl Reductases: These enzymes can reduce ketones and ketoesters to chiral alcohols with high optical purity. nih.gov For instance, a carbonyl reductase from Candida magnoliae exhibits anti-Prelog enantioselectivity, providing access to chiral alcohol intermediates that are important for pharmaceuticals. nih.gov

Decarboxylative Aldol (B89426) Addition: Enzymes like UstD can perform a highly selective decarboxylative aldol addition to create non-standard, γ-hydroxy amino acids. nih.gov

The following table provides examples of enzymatic transformations for synthesizing chiral building blocks:

| Enzyme Type | Transformation | Substrate Example | Product Example | Reference |

| Carbonyl Reductase | Ketone/Ketoester Reduction | Various ketones | Chiral alcohols (anti-Prelog) | nih.gov |

| Transaminase | Asymmetric Amination | Keto acids | Chiral amino acids | rsc.org |

| L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase | One-pot cascade | Aryl aldehydes | L-phenylalanine derivatives | biorxiv.org |

| UstD | Decarboxylative Aldol Addition | Aldehydes | γ-hydroxy amino acids | nih.gov |

| Pantothenate Synthetase | Amide bond formation | (R)-pantoic acid, various amines | Pantothenic acid derivatives | rug.nl |

These biocatalytic methods, often performed in aqueous media under mild conditions, align well with the principles of green chemistry and offer efficient routes to enantiomerically pure compounds that can be used as precursors or analogs of this compound.

Whole-Cell Biotransformations for Complex Syntheses

The use of whole-cell biocatalysts represents a powerful and increasingly viable strategy for the synthesis of complex organic molecules, including this compound and its analogues. This approach leverages the intact cellular machinery of microorganisms, offering significant advantages over traditional chemical methods and the use of isolated enzymes. Whole-cell systems provide a protective environment for enzymes, maintain high activities, and are particularly effective for multi-step reactions that require cofactor regeneration. nih.gov Furthermore, they are often more cost-effective as they eliminate the need for costly enzyme isolation and purification processes. nih.gov

A primary application of whole-cell biotransformation relevant to the synthesis of this compound analogues is the hydrolysis of nitriles to carboxylic acids. This transformation can be achieved through two main enzymatic pathways found in microorganisms: a direct hydrolysis via a nitrilase or a two-step process involving a nitrile hydratase to form an amide intermediate, which is then hydrolyzed to the carboxylic acid by an amidase. acs.orgnih.govscispace.com

Microorganisms from the genus Rhodococcus are particularly noteworthy for their versatility and robustness as whole-cell biocatalysts in nitrile hydrolysis. nih.gov Strains such as Rhodococcus rhodochrous and Rhodococcus erythropolis have been extensively studied and are used industrially for the production of commodity chemicals like acrylamide (B121943) and nicotinamide. nih.gov These bacteria possess a highly active nitrile hydratase/amidase system capable of converting a wide array of aliphatic, aromatic, and heterocyclic nitriles into their corresponding amides or acids under mild reaction conditions. acs.orgnih.gov

The biotransformation of aromatic nitriles, which are structural precursors to compounds like this compound, has been well-documented. For instance, various Rhodococcus species have demonstrated the ability to hydrolyze benzonitrile (B105546) and other substituted aromatic nitriles. oup.com The substrate specificity of these whole-cell systems can be broad, allowing for the conversion of diverse molecular structures. However, the efficiency of the hydrolysis can be influenced by steric and electronic effects of substituents on the aromatic ring. For example, research on Rhodococcus sp. AJ270 showed that while it efficiently hydrates most nitriles, substrates with bulky ortho substituents or adjacent groups capable of metal complexation may exhibit slower conversion rates.

The following tables summarize key research findings on the whole-cell biotransformation of various nitriles, illustrating the potential of this methodology for synthesizing complex carboxylic acids.

Table 1: Whole-Cell Biotransformation of Aromatic Nitriles by Rhodococcus Species

| Biocatalyst | Substrate | Product(s) | Reaction Time (h) | Yield (%) | Reference |

| Rhodococcus sp. AJ270 | Benzonitrile | Benzoic acid | 24 | >98 (acid) | |

| Rhodococcus sp. AJ270 | 2-Chlorobenzonitrile | 2-Chlorobenzamide | 48 | 94 (amide) | |

| Rhodococcus sp. AJ270 | 4-Chlorobenzonitrile | 4-Chlorobenzoic acid | 24 | >98 (acid) | |

| Rhodococcus sp. AJ270 | 2-Methoxybenzonitrile | 2-Methoxybenzamide | 72 | 96 (amide) | |

| Rhodococcus sp. CCZU10-1 | Benzoyl cyanide | Benzoylformic acid | 24 | 91.8 (acid) | researchgate.net |

| Rhodococcus erythropolis NCIMB 11540 | 2-Fluorobenzonitrile | 2-Fluorobenzoic acid | - | - | researchgate.net |

Beyond the Rhodococcus genus, genetically engineered microorganisms are being developed for more complex cascade biocatalysis. For example, recombinant Escherichia coli has been engineered to synthesize Phenylglyoxylic acid, a close structural analogue of this compound. In one study, E. coli cells were engineered to co-express three enzymes—mandelate racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase—enabling the one-pot conversion of racemic mandelic acid to Phenylglyoxylic acid with a 98% conversion rate. nih.govacs.org This highlights the potential for creating tailor-made whole-cell biocatalysts for specific, complex target molecules.

Table 2: Engineered Whole-Cell Systems for the Synthesis of Phenylglyoxylic Acid Analogues

| Biocatalyst | Substrate | Key Enzymes Expressed | Product | Conversion (%) | Reference |

| Recombinant E. coli TCD 04 | Racemic Mandelic Acid | Mandelate racemase, D-mandelate dehydrogenase, L-lactate dehydrogenase | Phenylglyoxylic acid | 98 | nih.gov |

| Recombinant E. coli | D-Mandelic Acid | D-mandelate dehydrogenase, L-lactate dehydrogenase | Phenylglyoxylic acid | 60 | researchgate.net |

The application of whole-cell biotransformation offers a green and efficient alternative for producing complex carboxylic acids. The extensive research on nitrile-hydrolyzing organisms, particularly Rhodococcus species, and the advancements in metabolic engineering provide a solid foundation for developing a biocatalytic route for the synthesis of this compound, likely starting from a nitrile precursor such as 2-(benzyloxyimino)-2-cyanoacetic acid.

Mechanistic Investigations of Reactions Involving 2 Phenylmethoxyiminoacetic Acid

Reaction Mechanism Elucidation of its Formation Pathways

The formation of 2-Phenylmethoxyiminoacetic acid typically involves the reaction of a phenylglyoxylic acid precursor with an O-substituted hydroxylamine (B1172632), followed by potential functionalization of the carboxylic acid group.

The synthesis of this compound is commonly achieved through the oximation of phenylglyoxylic acid with O-benzylhydroxylamine. This reaction is a nucleophilic addition to the carbonyl group, followed by elimination of a water molecule.

The mechanism proceeds via the following steps:

Nucleophilic Attack: The nitrogen atom of O-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic keto-carbonyl carbon of phenylglyoxylic acid. This forms an unstable tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. mdpi.com

Proton Transfer: In acidic conditions, which are often employed to catalyze the reaction, a proton transfer occurs. The protonation of the hydroxyl group on the intermediate makes it a better leaving group (water). mdpi.com

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of the protonated hydroxyl group as water, leading to the formation of a protonated imine (oximonium ion).

Deprotonation: A final deprotonation step yields the stable this compound product.

The reaction can result in the formation of (E) and (Z) stereoisomers, and the ratio of these isomers can be influenced by reaction conditions such as solvent and temperature. mdpi.com Studies on related α-oximino acids have shown that the isomers can interconvert, with one form often being more thermodynamically stable. cdnsciencepub.com For instance, research on phenylglyoxylic acid oxime revealed two isomers with different decomposition temperatures, indicating that such stereoisomerism is a key feature of this class of compounds. cdnsciencepub.com

Once formed, the carboxylic acid moiety of this compound can be readily functionalized to produce esters and amides, which are common structural motifs in many active pharmaceutical ingredients.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. This acid-catalyzed reaction involves the following mechanistic steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. numberanalytics.comchemistrylearner.com

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrylearner.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product. numberanalytics.com

Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides or using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). commonorganicchemistry.com

Amidation: Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common amidation mechanisms include:

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride. pressbooks.publibretexts.org The subsequent reaction with an amine is a rapid nucleophilic acyl substitution.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P) are widely used. pressbooks.pubcommonorganicchemistry.com With DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide, releasing dicyclohexylurea as a byproduct. pressbooks.pub In peptide synthesis involving related phenylglyoxylic acid derivatives, coupling agents like OxymaPure/DIC have been used effectively. researchgate.net

| Functionalization | Method | Key Mechanistic Feature | Typical Conditions | Reference |

|---|---|---|---|---|

| Esterification | Fischer Esterification | Acid-catalyzed nucleophilic acyl substitution via a tetrahedral intermediate. | Alcohol (as solvent or reactant), strong acid catalyst (e.g., H₂SO₄), heat. | numberanalytics.comchemistrylearner.com |

| Esterification | Steglich Esterification | Activation with DCC/DMAP, suitable for acid-sensitive substrates. | DCC, DMAP, alcohol, aprotic solvent. | commonorganicchemistry.com |

| Amidation | Acid Chloride Formation | Conversion to a highly reactive acyl chloride intermediate. | 1) SOCl₂ or Oxalyl Chloride; 2) Amine, base. | libretexts.orgdiva-portal.org |

| Amidation | DCC Coupling | Formation of a reactive O-acylisourea intermediate. | DCC, amine, often with an additive like HOBt or DMAP. | pressbooks.pub |

| Amidation | T3P Coupling | Activation via a mixed phosphonic anhydride intermediate. | T3P, amine, base (e.g., pyridine, triethylamine). | commonorganicchemistry.com |

Mechanistic Aspects of Derivatization and Transformation Reactions

Beyond simple ester or amide formation, the derivatization of this compound involves more complex transformations targeting either the carboxylic acid or the imino group.

Carboxylic acid activation is the cornerstone of many derivatization strategies, particularly for forming carbon-carbon bonds through coupling reactions. rsc.org While direct conversion to acid chlorides or activation with peptide coupling reagents is common, other pathways are also mechanistically significant.

Palladium-Catalyzed Cross-Coupling: The carboxylic acid group can act as a directing group in Pd-catalyzed C-H activation reactions. rsc.orgnih.gov For instance, the coupling of phenylacetic acid substrates with aryl boronic acids has been achieved, demonstrating that the carboxylate can facilitate ortho-C-H activation/arylation. nih.gov The general mechanism for such cross-coupling reactions (e.g., Suzuki coupling) involves three key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively inserts into an aryl halide bond (if used as a coupling partner).

Transmetalation: The organoboron compound (e.g., arylboronic acid) transfers its organic group to the palladium center, typically requiring a base. harvard.edunih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. libretexts.org

Chan-Lam Coupling: This copper-catalyzed method allows for the formation of carbon-heteroatom bonds. The mechanism is thought to involve the coordination of the boronic acid and the heteroatom nucleophile (like an amine or alcohol) to a Cu(II) center. A subsequent reductive elimination from a transient Cu(III) species forms the product. organic-chemistry.org

Decarboxylative Coupling: In some transformations, the carboxylic acid group is not just an anchor but is ultimately removed. These reactions often proceed through radical intermediates generated by oxidation of the carboxylate. researchgate.net

The imino group in this compound is a site of distinct reactivity. While generally stable, it can undergo specific transformations.

Hydrolysis: Under harsh acidic or basic conditions, the oxime ether can be hydrolyzed back to the corresponding ketone (phenylglyoxylic acid) and O-benzylhydroxylamine, reversing its formation.

Rearrangements: Oxime ethers can undergo rearrangement reactions. The Beckmann rearrangement is characteristic of oximes, but less common for their ethers. However, related rearrangements can be induced. masterorganicchemistry.com For example, studies on various oxime ethers have shown they can undergo reductive rearrangements catalyzed by Lewis acids like B(C₆F₅)₃, converting them into secondary amines. rsc.org DFT computational analysis suggests these reactions can proceed through multiple pathways, including one resembling a Beckmann rearrangement where an O-silylated oxime converts to a nitrilium ion intermediate before reduction. rsc.org

Radical Reactions: The imino group can influence radical reactions. In mass spectrometry, oxime ethers undergo characteristic fragmentation, such as the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the imino group, followed by fragmentation. nih.gov Theoretical calculations suggest this often proceeds via a stepwise mechanism. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Design and Optimization

The efficiency of synthesizing and derivatizing this compound is governed by kinetic and thermodynamic factors.

Kinetics: The rate of reaction is influenced by several factors.

Catalyst Concentration: In catalyzed reactions like esterification or amidation, the reaction rate is often directly proportional to the catalyst concentration.

Temperature: Increasing the temperature generally increases the reaction rate, as seen in thermal amidation methods. However, it can also promote side reactions or decomposition. Microwave irradiation has been shown to significantly shorten reaction times compared to conventional heating by efficiently reaching the required temperature. diva-portal.org

Leaving Group Ability: In nucleophilic acyl substitution, the rate is highly dependent on the quality of the leaving group. This is the principle behind activating the carboxylic acid; converting the -OH group (a poor leaving group) into an O-acylisourea or chlorosulfite group (excellent leaving groups) dramatically increases the reaction rate. pressbooks.pub

Thermodynamics: The position of equilibrium determines the maximum possible yield.

Le Chatelier's Principle: In reversible reactions like Fischer esterification, the equilibrium can be shifted toward the products by removing one of the products (usually water) or by using one of the reactants (the alcohol) in a large excess. reaxis.come-bookshelf.de

Gibbs Free Energy: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). For amidation, the direct reaction between a carboxylic acid and an amine has a positive ΔG at moderate temperatures due to the formation of a stable salt. The use of coupling agents provides an alternative, multi-step pathway where each step has a favorable ΔG. Studies on the amidation of phenylacetic acid have explored these energetic landscapes. researchgate.net Similarly, DFT calculations on the rearrangement of oxime ethers have been used to compare the energetic accessibility of different reaction pathways, finding that the reduction-rearrangement sequence is often slightly preferred over a rearrangement-reduction pathway. rsc.org

| Parameter | Influence on Reaction | Example Application in Synthesis/Derivatization | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate (kinetics). Higher T generally means faster reaction. | Using microwave irradiation to accelerate thermal amidation reactions. | diva-portal.org |

| Catalyst | Provides a lower energy pathway, increasing the reaction rate (kinetics). | Using H₂SO₄ in Fischer esterification or a Pd complex in Suzuki coupling. | numberanalytics.comnih.gov |

| Solvent | Can affect reactant solubility, stabilize transition states, and influence stereochemical outcomes. | Using 1,2-dichlorobenzene (B45396) for benzylic brominations of related methoxyimino-acetic acid esters to improve yield. | researchgate.net |

| Equilibrium Control | Affects maximum theoretical yield (thermodynamics). | Removing water via a Dean-Stark trap during esterification to drive the reaction to completion. | reaxis.com |

| Substituent Effects | Electronic properties of substituents can alter the reactivity of functional groups (kinetics). | Electron-withdrawing groups on a carboxylic acid can increase its acidity and reactivity toward nucleophiles. | diva-portal.org |

Reaction Rate Studies and Determination of Rate-Determining Steps

For example, in the esterification of a carboxylic acid, which is a common reaction type for this compound, the reaction is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol. The elimination of water then yields the ester. Any of these steps could be rate-limiting depending on the specific reactants and conditions.

While specific experimental data for this compound is scarce, a study on the synthesis of a related compound, (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester, investigated the effects of the initiator (AIBN) and N-bromosuccinimide (NBS) concentrations on the reaction yield. Although this study provides optimal conditions for synthesis, it does not explicitly determine the reaction rate constants or the rate-determining step.

Table 1: Hypothetical Factors Influencing Reaction Rates of this compound Derivatives

| Factor | Potential Impact on Reaction Rate |

| Temperature | Increasing temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules. |

| Solvent | The polarity and protic/aprotic nature of the solvent can significantly influence the stability of transition states and intermediates, thereby affecting the reaction rate. |

| Catalyst | The presence and concentration of a catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the rate. |

| Concentration | The rate of reaction is typically dependent on the concentration of the reactants, as described by the rate law. |

Equilibrium and Stability Aspects in Synthetic Pathways

The equilibrium and stability of this compound and its intermediates are crucial considerations in its synthetic pathways. As a carboxylic acid, this compound can participate in acid-base equilibria. youtube.comgoogle.comnih.gov The position of this equilibrium is dependent on the pKa of the acid and the pH of the solution.

The stability of this compound is influenced by its molecular structure. The presence of the imino group and the phenylmethoxy moiety can affect its susceptibility to hydrolysis or degradation under certain conditions, such as in strongly acidic or basic environments, or upon exposure to heat or light. For instance, related compounds containing similar functional groups have been noted for their potential instability under certain conditions, which can limit their practical application.

While specific thermodynamic data like equilibrium constants for reactions involving this compound are not widely reported, general principles of chemical equilibrium and stability apply. The relative stability of reactants and products determines the position of the equilibrium. For a reaction to be synthetically useful, the equilibrium should favor the formation of the desired product. This can often be achieved by removing one of the products from the reaction mixture as it is formed, thereby driving the equilibrium forward according to Le Chatelier's principle.

Table 2: Factors Affecting the Stability of this compound in Synthetic Processes

| Factor | Influence on Stability |

| pH | Extremes of pH can lead to hydrolysis of the ester or amide derivatives, or degradation of the imino group. The carboxylic acid form will exist in equilibrium with its conjugate base depending on the pH. |

| Temperature | High temperatures can promote decomposition or side reactions. |

| Light | Exposure to UV light may cause photochemical degradation in some organic molecules. |

| Oxidizing/Reducing Agents | The presence of strong oxidizing or reducing agents could potentially lead to the degradation of the molecule. |

Computational and Theoretical Studies on 2 Phenylmethoxyiminoacetic Acid Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2-Phenylmethoxyiminoacetic acid, offering deep insights into its electronic properties and how they govern its chemical reactivity. scienceopen.com These methods, grounded in solving the Schrödinger equation with various approximations, allow for the detailed analysis of molecular systems. scienceopen.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for elucidating the intricate details of reaction mechanisms involving this compound. scienceopen.comsumitomo-chem.co.jp DFT calculations enable the accurate determination of potential energy surfaces, which map the energy of a system as a function of its geometry, revealing the pathways of chemical reactions. scienceopen.com This approach is instrumental in identifying and characterizing transition states—the high-energy intermediates that dictate the speed and outcome of a reaction. sumitomo-chem.co.jpmdpi.com

For instance, in the context of cycloaddition reactions, DFT has been successfully employed to distinguish between different possible mechanisms, such as stepwise radical-mediated pathways and concerted processes. mdpi.com By calculating the energy barriers associated with each pathway, researchers can predict the most likely course of the reaction. mdpi.com The choice of functional within DFT is crucial and can significantly impact the accuracy of the results, necessitating careful selection based on the specific properties and reactions being studied. sumitomo-chem.co.jp

Molecular Orbital Analysis, Electrostatic Potential, and Reactivity Descriptors

A deeper understanding of the reactivity of this compound can be gained through the analysis of its molecular orbitals (MOs), electrostatic potential, and various reactivity descriptors derived from quantum chemical calculations. huntresearchgroup.org.ukmdpi.com

Molecular Orbital (MO) Analysis: The interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are fundamental to understanding chemical reactivity. researchgate.net In the context of Lewis acid-base interactions, the energy similarity between the donor's HOMO and the acceptor's LUMO dictates the strength of the resulting covalent bond. libretexts.org MO analysis helps in visualizing how atomic orbitals combine to form molecular orbitals, providing a detailed picture of bonding and electronic distribution within the molecule. huntresearchgroup.org.ukyoutube.com

Electrostatic Potential: The electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. hawaii.eduyoutube.com This information is invaluable for predicting how this compound will interact with other molecules. For example, regions of negative potential are likely to be sites of electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. youtube.com

Reactivity Descriptors: Conceptual DFT provides a framework for defining various reactivity descriptors that quantify different aspects of a molecule's reactivity. mdpi.commdpi.com These descriptors include:

Hardness and Softness: These concepts, central to Pearson's Hard and Soft Acids and Bases (HSAB) principle, help in predicting the stability of adducts formed in acid-base reactions. mdpi.com

Fukui Function: This local descriptor identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.comfrontiersin.org

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| Hardness (η) | Resistance to change in electron configuration. | Indicates stability and polarizability. |

| Softness (S) | Reciprocal of hardness, indicates polarizability. | Relates to the ease of electron cloud distortion. |

| Fukui Function (f(r)) | Measures the change in electron density at a point r when the total number of electrons changes. frontiersin.org | Identifies specific atoms susceptible to nucleophilic or electrophilic attack. frontiersin.org |

| Global Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. mdpi.com | Predicts the overall electrophilic character. |

| Global Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. mdpi.com | Predicts the overall nucleophilic character. |

Molecular Dynamics Simulations and Conformational Analysis Related to Reactivity

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations provide insights into conformational changes, molecular flexibility, and the influence of the surrounding environment. researchgate.netmdpi.com

Dynamic Behavior of the Imino and Carboxylic Acid Moieties

The reactivity of this compound is intrinsically linked to the conformational flexibility of its imino (=N-O-) and carboxylic acid (-COOH) functional groups. Conformational analysis, which is the study of the energetics of different spatial arrangements of atoms (conformers), is crucial for understanding this relationship. lumenlearning.comscribd.com The rotation around single bonds allows the molecule to adopt various conformations, some of which may be more reactive than others. scribd.com

The relative stability of different conformers is determined by steric and electronic effects. For instance, "Big-Big" eclipsing interactions between bulky groups are generally the most destabilizing. lumenlearning.com The dynamic interplay between the imino and carboxylic acid groups, including their rotational freedom and potential for intramolecular interactions, can be explored using MD simulations. These simulations can reveal the preferred conformations in different environments and how these conformations might facilitate or hinder a particular reaction.

Elucidation of Solvent Effects on Reaction Pathways via Simulations

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.orgwhiterose.ac.uk MD simulations are particularly well-suited for studying these solvent effects at a molecular level. Solvents can influence reactions in several ways, including:

Stabilization of Reactants, Transition States, and Products: Polar solvents can stabilize charged species, such as intermediates and transition states, thereby lowering the activation energy of a reaction. libretexts.org Protic solvents, which can donate hydrogen bonds, can be particularly effective at stabilizing anions. libretexts.org

Direct Participation in the Reaction: Solvent molecules can sometimes act as reactants or catalysts. rsc.org

Altering Conformational Equilibria: The solvent can influence the conformational preferences of the solute, thereby affecting its reactivity.

Computational methods can model solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation. rsc.orgnih.gov Explicit solvent simulations provide a more detailed and realistic picture of solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms. nih.gov For example, in the Claisen rearrangement, explicit hydrogen bonding between water molecules and the transition state has been shown to significantly accelerate the reaction. nih.gov

| Solvent Type | Key Characteristics | Potential Impact on Reactions of this compound |

|---|---|---|

| Polar Protic | Capable of hydrogen bonding (e.g., water, alcohols). libretexts.org | Can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions involving ionic species. libretexts.org May also stabilize the carboxylic acid and imino groups through hydrogen bonding. |

| Polar Aprotic | Polar but cannot donate hydrogen bonds (e.g., DMSO, DMF, acetonitrile). libretexts.org | Can dissolve polar reactants and stabilize charge separation in the transition state without strongly solvating nucleophiles, which can be beneficial for certain reaction types. libretexts.org |

| Nonpolar | Low dielectric constant, weak intermolecular forces (e.g., hexane, toluene). libretexts.org | Less likely to stabilize charged species, potentially favoring concerted, non-polar reaction mechanisms. |

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged to build predictive models for the synthesis of this compound and to forecast the outcomes of its reactions. rsc.org By computationally screening various reaction conditions, catalysts, and starting materials, researchers can identify promising synthetic routes before undertaking extensive and costly experimental work. rsc.org

For example, computational studies can help in designing more efficient catalysts by providing an understanding of the catalyst-substrate interactions at the molecular level. rsc.org Furthermore, by calculating the relative energies of different potential products and the activation energies for their formation, it is possible to predict the selectivity of a reaction. This predictive capability is a powerful tool in the rational design of chemical syntheses and the discovery of new chemical transformations.

Role and Advanced Applications of 2 Phenylmethoxyiminoacetic Acid in Complex Organic Synthesis

As a Chiral Building Block or Precursor in Stereoselective Organic Synthesis

2-Phenylmethoxyiminoacetic acid, by virtue of its structural components, presents significant potential as a chiral building block or precursor in the field of stereoselective organic synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. chiroblock.comsigmaaldrich.com The stereoselective synthesis of complex molecules, particularly those with biological activity, is of paramount importance in medicinal chemistry and drug development. nih.govbeilstein-journals.org

The strategic value of this compound lies in the potential for introducing chirality at the α-carbon. While the parent compound itself is not chiral, its derivatives can be synthesized in an enantiomerically pure form, making them valuable synthons. For instance, the reduction of the imine functionality or the substitution at the α-position can be controlled using chiral catalysts or auxiliaries to yield a single enantiomer. These chiral derivatives can then serve as precursors for a variety of more complex molecules, including unnatural α-amino acids, which are crucial components of many pharmaceuticals. rsc.orgchemrxiv.org

The synthesis of unnatural α-amino acids is a significant area where chiral precursors derived from this compound could be applied. rsc.orgchemrxiv.org These non-proteinogenic amino acids are integral to the development of peptidomimetics and other biologically active compounds. The general strategy would involve the stereoselective introduction of a substituent at the α-position of a this compound derivative, followed by subsequent transformations to unveil the amino acid functionality.

Furthermore, the principles of stereoselective synthesis often rely on the use of chiral starting materials to control the stereochemical outcome of a reaction sequence. beilstein-journals.org By employing a chiral derivative of this compound, chemists can strategically build complex stereogenic centers with a high degree of control. This approach is fundamental in the synthesis of natural products and their analogues, where specific stereoisomers often exhibit desired biological activities while others may be inactive or even harmful.

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as versatile intermediates in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a benzyloxyimino group, allows for diverse chemical manipulations, making it a valuable scaffold in multistep synthetic sequences.

Applications in Total Synthesis of Natural Products

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important compounds for further study. youtube.com While specific examples of the direct use of this compound in completed total syntheses are not extensively documented in readily available literature, its structural motifs are present in various natural products and their synthetic precursors.

The iminoacetic acid moiety is a key structural element in certain natural products. For instance, the synthesis of complex alkaloids or polycyclic indole (B1671886) alkaloids sometimes involves intermediates that bear resemblance to derivatives of iminoacetic acid. researchgate.net The strategic incorporation of a fragment derived from this compound could provide a convergent and efficient route to key intermediates in the synthesis of such complex natural products.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uou.ac.inzioc.ru this compound can serve as a valuable precursor for the synthesis of various advanced heterocyclic systems.

The carboxylic acid and imino functionalities can participate in a variety of cyclization reactions to form diverse heterocyclic rings. For example, condensation reactions with dinucleophiles can lead to the formation of nitrogen-containing heterocycles such as pyridazines, pyrimidines, or pyrazines. nih.gov Furthermore, the benzyloxyimino group can be strategically manipulated. For instance, cleavage of the N-O bond could generate a reactive imine or amine functionality, which can then be incorporated into a heterocyclic ring system through intramolecular reactions.

The versatility of this compound as a precursor is further highlighted by its potential to be transformed into other reactive intermediates. For example, conversion of the carboxylic acid to an acyl chloride or other activated species would allow for acylation reactions, a key step in the synthesis of many heterocyclic compounds. chemrxiv.orgresearchgate.net

Utilization in Retrosynthetic Analysis and Synthesis Planning

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgyoutube.com This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions. amazonaws.com this compound and its core iminoacetic acid structure can be valuable tools in this planning process.

Disconnection Strategies Involving the Iminoacetic Acid Moiety

The iminoacetic acid moiety offers several strategic disconnection points for retrosynthetic analysis. A primary disconnection involves breaking the carbon-nitrogen bond of the imine. This leads to two simpler synthons: a glyoxylic acid derivative and a benzyloxyamine. The corresponding synthetic equivalents would be a reactive derivative of glyoxylic acid (e.g., an ester or halide) and benzyloxyamine. This disconnection is particularly useful when the target molecule contains an α-amino acid or a related structure.

Another key disconnection strategy involves the carbon-carbon bond adjacent to the carboxyl group. This is a common strategy for α-substituted carboxylic acids. For example, a target molecule containing a substituted phenylmethoxyiminoacetic acid derivative could be disconnected to this compound and an appropriate electrophile. The forward synthesis would then involve the alkylation or acylation of a nucleophilic enolate equivalent derived from this compound.

The iminodiacetic acid (IDA) framework, which is structurally related, provides further insight into potential disconnection strategies. worktribe.comuit.no Disconnections at the nitrogen atom, breaking the N-CH₂ bonds, are a common approach in the retrosynthesis of IDA-containing ligands. worktribe.com A similar strategy could be applied to more complex derivatives of this compound.

Functional Group Interconversions in Retrosynthetic Schemes

Functional group interconversions (FGIs) are a critical aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction or to simplify the synthesis. youtube.comimperial.ac.uk The functional groups present in this compound—the carboxylic acid and the benzyloxyimino group—can be strategically manipulated through FGIs.

The carboxylic acid can be retrosynthetically derived from a variety of other functional groups. For instance, it can be seen as the product of the oxidation of a primary alcohol or an aldehyde. solubilityofthings.comscribd.com Therefore, a retrosynthetic step could involve an FGI from the carboxylic acid to a primary alcohol, which might be more amenable to certain synthetic transformations. Conversely, the carboxylic acid can be a precursor to other functionalities in the forward synthesis, such as esters, amides, or acyl halides, through well-established FGI reactions. vanderbilt.edumit.edu

The benzyloxyimino group also offers several FGI possibilities. It can be viewed as the product of a condensation reaction between a ketone or aldehyde and benzyloxyamine. Retrosynthetically, this allows for the disconnection of the C=N bond. In the forward synthesis, the imine can be reduced to an amine, providing access to α-amino acid derivatives. The benzyloxy group itself can be removed via hydrogenolysis, revealing a free oxime or, after further transformation, an amine. These FGIs significantly expand the synthetic utility of this compound as a building block.

Q & A

Q. What are the recommended storage conditions for 2-Phenylmethoxyiminoacetic acid to ensure chemical stability?

To maintain stability, store the compound in a cool, dry environment protected from heat and moisture. Avoid exposure to strong acids/alkalis and oxidizing/reducing agents, as these may induce decomposition or hazardous reactions. Stability under recommended storage conditions is supported by analogous data for structurally related compounds .

Q. Which analytical techniques are suitable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, H and C NMR can resolve aromatic protons and methoxyimino groups, as demonstrated for structurally similar phenylacetic acid derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further corroborate molecular weight and functional groups .

Q. What incompatible materials should be avoided during experimental procedures involving this compound?

Strong acids, alkalis, oxidizing agents (e.g., peroxides), and reducing agents (e.g., metal hydrides) should be excluded from reactions or storage due to risks of decomposition or exothermic reactions. These precautions align with stability data for analogous methoxy-substituted acetic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography) and consult literature on structurally related compounds. For instance, discrepancies in methoxy group chemical shifts can be resolved by comparing data from phenylacetic acid derivatives, where substituent effects on NMR profiles are well-documented .

Q. What methodological considerations are critical for optimizing the synthesis of this compound to minimize hazardous byproducts?

Employ controlled reaction conditions (e.g., low temperatures for imine formation) and inert atmospheres to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For methoxyiminoacetates, stepwise purification (e.g., column chromatography) is recommended to isolate intermediates, as shown in furan-based analogs .

Q. How should researchers design safety protocols for this compound in the absence of toxicological data?

Adopt precautionary measures such as using fume hoods, gloves, and eye protection. Reference safety guidelines for structurally similar compounds (e.g., phenylacetic acids) and conduct pilot-scale toxicity assays (e.g., Ames test for mutagenicity). Note that acute toxicity data for related compounds is often unavailable, necessitating conservative handling .

Q. What strategies are effective for enantiomeric synthesis of this compound derivatives?

Use chiral auxiliaries or asymmetric catalysis. For example, (R)-(-)-2-methoxyphenylacetic acid synthesis employs enantioselective hydrogenation with transition-metal catalysts. Purity assessment via chiral HPLC or polarimetry ensures enantiomeric excess, as demonstrated in optically active phenylacetic acids .

Data Gaps and Methodological Recommendations

- Stability Under Extreme Conditions : While thermal stability is inferred from related compounds, conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Hazardous Byproduct Mitigation : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts during synthesis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.